![molecular formula C26H19N3O3 B2909916 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID CAS No. 7009-12-3](/img/structure/B2909916.png)
2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID is a complex organic compound that features a phenyldiazenyl group, a carbamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the phenyldiazenyl group. This can be achieved through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the phenyldiazenyl group. The carbamoyl group can be introduced through a reaction with phosgene or a similar reagent. Finally, the benzoic acid moiety is incorporated through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID: Unique due to its combination of phenyldiazenyl, carbamoyl, and benzoic acid groups.
4-Phenyldiazenylbenzoic acid: Lacks the carbamoyl group, resulting in different chemical properties.
2-Carbamoylbenzoic acid: Lacks the phenyldiazenyl group, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-[(4-phenyldiazenylphenyl)carbamoyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3/c30-25(23-12-6-4-10-21(23)22-11-5-7-13-24(22)26(31)32)27-18-14-16-20(17-15-18)29-28-19-8-2-1-3-9-19/h1-17H,(H,27,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSRIGRNGHUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001041247 |
Source


|
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 2'-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001041247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-12-3 |
Source


|
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 2'-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001041247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
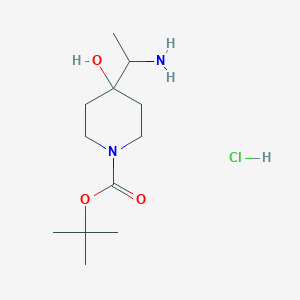
![8-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)
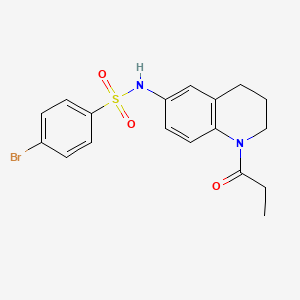
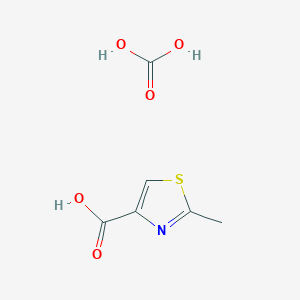
![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
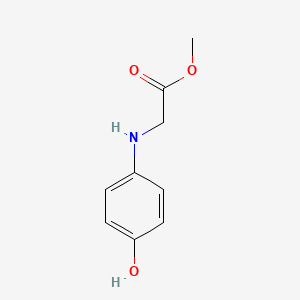
![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)

![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)
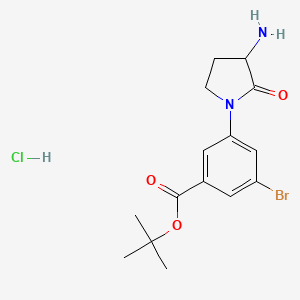
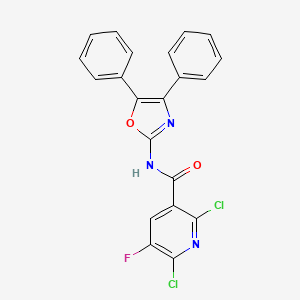
![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)
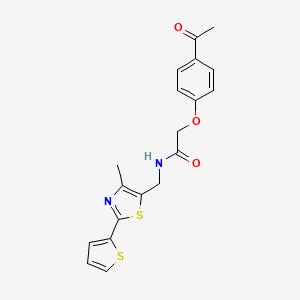
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE](/img/structure/B2909856.png)
